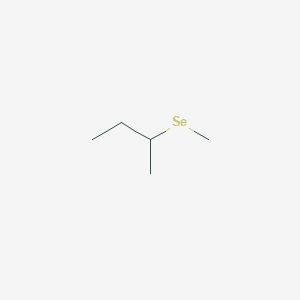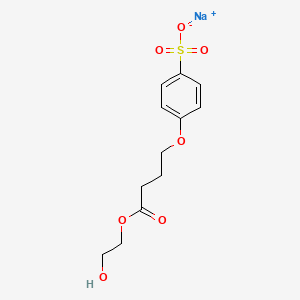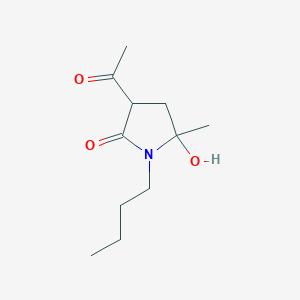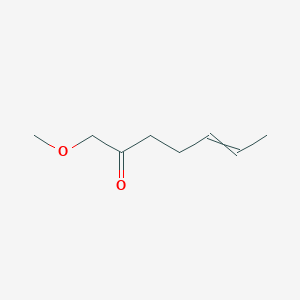
Butane, 2-(methylseleno)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane, 2-(methylseleno)- is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a selenium atom attached to a butane backbone
准备方法
The synthesis of butane, 2-(methylseleno)- can be achieved through several methods. One common approach involves the reaction of butane with methylselenol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Butane, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the seleno group to a selenide or even remove it entirely. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Butane, 2-(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: This compound is studied for its potential antioxidant properties, which may have implications in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of specialty chemicals and materials that require the incorporation of selenium atoms
作用机制
The mechanism by which butane, 2-(methylseleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, which can influence cellular processes by modulating oxidative stress levels. The compound may also interact with specific enzymes and proteins, altering their activity and function .
相似化合物的比较
Butane, 2-(methylseleno)- can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid analog with selenium replacing sulfur in methionine.
Selenobutane: Similar to butane, 2-(methylseleno)- but with different substitution patterns.
属性
CAS 编号 |
62740-54-9 |
|---|---|
分子式 |
C5H12Se |
分子量 |
151.12 g/mol |
IUPAC 名称 |
2-methylselanylbutane |
InChI |
InChI=1S/C5H12Se/c1-4-5(2)6-3/h5H,4H2,1-3H3 |
InChI 键 |
PFVGZGHOMPPJME-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Se]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)










![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

